Methyl 2-heptyl-4,6-dihydroxybenzoate
CAS No.:
Cat. No.: VC18903638
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22O4 |
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Molecular Weight | 266.33 g/mol |
IUPAC Name | methyl 2-heptyl-4,6-dihydroxybenzoate |
Standard InChI | InChI=1S/C15H22O4/c1-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19-2/h9-10,16-17H,3-8H2,1-2H3 |
Standard InChI Key | UXZJWFSSCUTTBN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl 2-heptyl-4,6-dihydroxybenzoate belongs to the class of substituted benzoic acid esters. Its structure features a heptyl side chain at the 2-position and hydroxyl groups at the 4- and 6-positions of the aromatic ring, with a methyl ester at the carboxylic acid position. Key identifiers include:
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CAS Registry Number: 6121-77-3
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IUPAC Name: Methyl 2-heptyl-4,6-dihydroxybenzoate
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Synonyms: Methyl 2,4-dihydroxy-6-heptylbenzoate; 2-Heptyl-4,6-dihydroxybenzoic acid methyl ester
Synthesis and Industrial Production
Synthetic Pathways
The primary synthesis route involves the esterification of 2-heptyl-4,6-dihydroxybenzoic acid with methanol under acidic conditions. A referenced protocol yields 23.4 mg of the target compound alongside byproducts when reacting precursors with hydrogen chloride at 70°C for 12 hours . The reaction equation can be generalized as:
Alternative methods may leverage enzymatic catalysis or microwave-assisted techniques, though these remain less documented in open literature.
Supplier | Purity | Price (USD/kg) | Minimum Order |
---|---|---|---|
Hebei Zhuanglai Chemical Trading Co. | 99% | 50.00 | 1 kg |
Shandong Deshang Chemical Co. | 99.99% | 7.00–10.00 | 1 kg |
Wuhan Fortuna Chemical Co. | 98% | Negotiable | 1 kg |
These suppliers emphasize large-scale production capabilities, with Hebei Zhuanglai reporting a 5,000 kg/month supply capacity .
Multidisciplinary Applications
Cosmetics and Personal Care
In cosmetic formulations, methyl 2-heptyl-4,6-dihydroxybenzoate serves triple functionality:
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Preservative: Its phenolic hydroxyl groups inhibit microbial growth, extending product shelf life .
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Antioxidant: The compound scavenges free radicals, preventing oxidative degradation of oils and emollients .
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Sensory Enhancer: It modifies product texture and stabilizes fragrances, as evidenced by its use in luxury lotions and creams .
Pharmaceutical Industry
Preliminary studies suggest anti-inflammatory properties, potentially mediated through cyclooxygenase (COX) inhibition. While direct evidence for methyl 2-heptyl-4,6-dihydroxybenzoate is limited, structurally analogous 2,4-dihydroxybenzoate derivatives exhibit submicromolar trypanocidal activity when conjugated with lipophilic cations . This highlights a promising avenue for antiparasitic drug development.
Food Technology
As a stabilizer, the compound delays lipid oxidation in processed foods. Its ester group enhances solubility in hydrophobic matrices, making it suitable for oil-based products .
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